molecular formula C175H284N52O52S B1141408 NEUROPEPTIDE K, PORCINE CAS No. 106441-70-7

NEUROPEPTIDE K, PORCINE

Cat. No.: B1141408
CAS No.: 106441-70-7
M. Wt: 4271.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of neuropeptide-containing fractions from biological materials involves various methods due to the variability in molecular mass, charge, and hydrophobicity of neuropeptides . Common methods include:

    Boiling aqueous solvents at low or neutral pH: This method is used to inactivate neuropeptide-degrading enzymes while efficiently releasing the neuropeptides into the extraction medium.

  • Organic solvents or a mixture of aqueous and organic solvents at low temperature : This approach is used for very hydrophobic neuroendocrine peptides such as neuropeptide K.
  • Aqueous solutions of chaotropic agents such as 6 M guanidine hydrochloride containing a cocktail of protease inhibitors : This method is used to inactivate enzymes and release neuropeptides.

Industrial Production Methods

Industrial production methods for neuropeptides like neuropeptide K often involve recombinant DNA technology and peptide synthesis techniques. These methods ensure high purity and yield of the peptide for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often mediated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neuropeptide K can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Neuropeptide K has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in sensory neuron signaling and pain regulation.

    Medicine: Explored for its potential therapeutic applications in pain management and neurodegenerative diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Neuropeptide K exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. It primarily interacts with neurokinin receptors, which are G protein-coupled receptors. The binding of neuropeptide K to these receptors triggers a cascade of events, including the activation of second messengers and the modulation of ion channels, ultimately resulting in physiological responses such as pain perception and inflammation .

Comparison with Similar Compounds

Neuropeptide K is part of the Tachykinin family, which includes other similar compounds such as:

  • Substance P
  • Neurokinin A
  • Neurokinin B
  • Neuropeptide Y

Compared to these compounds, neuropeptide K is unique due to its elongated structure and specific localization to sensory neurons. This structural uniqueness allows it to play a distinct role in regulating sensation and pain .

Properties

CAS No.

106441-70-7

Molecular Formula

C175H284N52O52S

Molecular Weight

4271.7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.